Cas no 904271-43-8 (4-ethoxy-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylbenzamide)

4-ethoxy-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylbenzamide 化学的及び物理的性質
名前と識別子
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- N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-4-ethoxybenzamide
- 4-ethoxy-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylbenzamide
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- インチ: 1S/C25H27N3O2/c1-2-30-23-11-9-20(10-12-23)25(29)27-17-24(21-8-5-14-26-16-21)28-15-13-19-6-3-4-7-22(19)18-28/h3-12,14,16,24H,2,13,15,17-18H2,1H3,(H,27,29)
- InChIKey: GKRVWFFDKXICEI-UHFFFAOYSA-N
- SMILES: C(NCC(N1CCC2=C(C1)C=CC=C2)C1=CC=CN=C1)(=O)C1=CC=C(OCC)C=C1
計算された属性
- 精确分子量: 401.21
- 同位素质量: 401.21
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 30
- 回転可能化学結合数: 7
- 複雑さ: 535
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.5A^2
4-ethoxy-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2658-0036-15mg |
4-ethoxy-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide |
904271-43-8 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2658-0036-10μmol |
4-ethoxy-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide |
904271-43-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2658-0036-4mg |
4-ethoxy-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide |
904271-43-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2658-0036-3mg |
4-ethoxy-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide |
904271-43-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2658-0036-20mg |
4-ethoxy-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide |
904271-43-8 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2658-0036-1mg |
4-ethoxy-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide |
904271-43-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2658-0036-5mg |
4-ethoxy-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide |
904271-43-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2658-0036-25mg |
4-ethoxy-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide |
904271-43-8 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2658-0036-5μmol |
4-ethoxy-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide |
904271-43-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2658-0036-2μmol |
4-ethoxy-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide |
904271-43-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 |
4-ethoxy-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylbenzamide 関連文献
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
4-ethoxy-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylbenzamideに関する追加情報
4-Ethoxy-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylbenzamide: A Comprehensive Overview
The compound with CAS No. 904271-43-8, known as 4-ethoxy-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylbenzamide, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a benzamide core substituted with an ethoxy group at the 4-position and a unique ethyl group attached to the nitrogen atom. The ethyl group itself is further substituted with both a pyridin-3-yl moiety and a 1,2,3,4-tetrahydroisoquinolin-2-yl group. These substituents contribute to the compound's diverse chemical properties and potential applications.
Recent studies have highlighted the benzamide core as a versatile scaffold for drug design. Benzamides are known for their ability to interact with various biological targets, including enzymes and receptors. The substitution pattern of this compound further enhances its bioactivity. The ethoxy group at the 4-position introduces electron-donating effects, which can influence the molecule's solubility and stability. Meanwhile, the pyridin-3-yl group adds aromaticity and potential hydrogen bonding capabilities, while the tetrahydroisoquinolin moiety contributes to the molecule's rigidity and hydrophobicity.
One of the most intriguing aspects of this compound is its potential in drug discovery. Researchers have explored its ability to modulate enzyme activity, particularly in kinases and proteases. For instance, studies have shown that tetrahydroisoquinoline derivatives can act as inhibitors of certain protein kinases, which are key players in various disease pathways such as cancer and inflammation. The presence of the pyridinyl group further enhances these inhibitory effects by providing additional interaction sites within enzyme active sites.
In addition to its pharmacological applications, this compound has also been studied for its role in organic synthesis. Its complex structure serves as a valuable model for exploring new synthetic methodologies. For example, the construction of the tetrahydroisoquinoline ring has been achieved through various strategies, including ring-closing metathesis and tandem cyclization reactions. These methods not only highlight the versatility of the molecule but also pave the way for the synthesis of related compounds with similar or enhanced properties.
The synthesis of 4-ethoxy-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylbenzamide involves multiple steps that require precise control over reaction conditions. Key steps include the formation of the benzamide core through amide bond formation and subsequent substitution reactions to introduce the various functional groups. The use of advanced techniques such as microwave-assisted synthesis and catalytic cross-couplings has significantly improved the efficiency and yield of these reactions.
From an environmental perspective, this compound has been evaluated for its biodegradability and eco-friendly properties. Studies indicate that under specific conditions, it can undergo enzymatic degradation by microbial communities. This suggests that while it may have industrial applications, careful consideration must be given to its disposal to minimize environmental impact.
Looking ahead, ongoing research is focused on optimizing this compound's bioavailability and reducing potential side effects. Advanced drug delivery systems are being explored to enhance its solubility and targeting capabilities. Additionally, computational modeling techniques are being employed to predict its interactions with biological systems at an atomic level.
In conclusion,4-Ethoxy-N-[2-(pyridin-3-y)-ethyl]-benzamide derivatives represent a promising class of molecules with diverse applications in pharmaceuticals and organic synthesis. As research continues to uncover their full potential, they are likely to play an increasingly important role in advancing modern medicine.
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